molecular formula C16H16OS B1312670 3-Phenyl-4'-thiomethylpropiophenone CAS No. 40027-88-1

3-Phenyl-4'-thiomethylpropiophenone

Cat. No. B1312670
CAS RN: 40027-88-1
M. Wt: 256.4 g/mol
InChI Key: AQGAYFGXRQFEGI-UHFFFAOYSA-N
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Description

3-Phenyl-4’-thiomethylpropiophenone, also known as PTMP, is a synthetic compound used as a precursor in the production of various drugs. It has a molecular formula of C16H16OS and a molecular weight of 256.4 g/mol .


Synthesis Analysis

The synthesis of 3-Phenyl-4’-thiomethylpropiophenone involves a reaction with hydrogen chloride in tetrahydrofuran . The process starts with a stirred solution of 4-(methylthio)benzonitrile in THF under N2 atmosphere, to which phenethylmagnesium chloride is added . The solution is then heated to reflux for 4 hours, cooled, and quenched carefully with water .

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAYFGXRQFEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463076
Record name 3-phenyl-4'-thiomethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4'-thiomethylpropiophenone

CAS RN

40027-88-1
Record name 3-phenyl-4'-thiomethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(methylthio)benzonitrile (25.0 g, 0.17 mol) in THF (100 mL) under N2 atmosphere was added phenethylmagnesium chloride (1.0 M in THF, 210 mL, 0.21 mol). The solution was heated to reflux for 4 hours, cooled to 0° C., and quenched carefully with water (10 mL). The resulting slurry was treated with 6 N hydrochloric acid (200 mL) and stirred at room temperature overnight. The THF was evaporated from the mixture, and the residue was extracted with EtOAc (2×300 mL). The combined organic extracts were washed with 2M NA2CO3, dried over Na2SO4, filtered, and concentrated to give a solid material. Recrystallization from EtOAc-Hex (1:4) afforded the title compound (41.5 g, 96%) as greenish plates. mp 105° C. 1H NMR (300 MHz, CDCl3) δ 7.85 (d, J=8.5 Hz, 2H), 7.32-7.19 (m, 7H), 3.24 (t, J=6.8 Hz, 2H), 3.06 (t, J=6.8 Hz, 2H), 2.50 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 198.2, 145.8, 141.3, 133.2, 128.48, 128.42, 128.38, 126.1, 125.0,40.2,30.2, 14.7; mass spectrum (API-TIS) m/z 257 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
96%

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